3,5-dichloropyrazin-1-ium-1-olate

Description

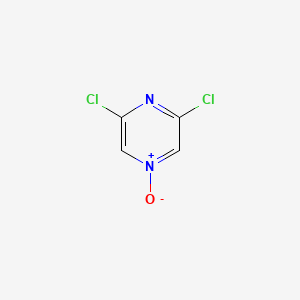

3,5-Dichloropyrazin-1-ium-1-olate is a zwitterionic heterocyclic compound featuring a pyrazine ring substituted with two chlorine atoms at the 3- and 5-positions. The zwitterionic nature arises from the formal positive charge on the nitrogen at position 1 and the negative charge on the oxygen at position 1-olate. This electronic configuration imparts unique solubility and reactivity compared to neutral pyrazine derivatives. Structural characterization of this compound typically employs X-ray crystallography, with software suites like SHELX and WinGX facilitating refinement and visualization .

Properties

Molecular Formula |

C4H2Cl2N2O |

|---|---|

Molecular Weight |

164.97 g/mol |

IUPAC Name |

3,5-dichloro-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-8(9)2-4(6)7-3/h1-2H |

InChI Key |

QSROXGLQWDHTHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=[N+]1[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloropyrazin-1-ium-1-olate typically involves the chlorination of pyrazine followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst to form 2,6-dichloropyrazine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or trifluoroperacetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloropyrazin-1-ium-1-olate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of di-N-oxides.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Trifluoroperacetic acid, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Piperidine, alkyl halides under basic conditions

Major Products Formed

Oxidation: Di-N-oxides.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3,5-dichloropyrazin-1-ium-1-olate is utilized in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibition and as a precursor for bioactive molecules.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase pathways.

Industry: Used in the production of agrochemicals and materials science for developing new polymers and resins .

Mechanism of Action

The mechanism of action of 3,5-dichloropyrazin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

Unsubstituted Pyrazine : Lacking substituents, pyrazine is a neutral, planar heterocycle with high symmetry. Its lower molecular weight and absence of electron-withdrawing groups result in higher volatility and lower polarity compared to 3,5-dichloropyrazin-1-ium-1-olate.

Dichloropyrazine : Neutral dichloropyrazine shares the chlorine substituents but lacks the zwitterionic structure. This reduces its solubility in polar solvents and alters its reactivity in nucleophilic substitution reactions.

Pyrazinium Olates (Non-chlorinated): Zwitterionic analogs without chlorine substituents exhibit reduced electron-withdrawing effects, leading to weaker intermolecular interactions (e.g., hydrogen bonding) and lower thermal stability.

Functionalized Heterocycles

Compounds like 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (from ) share functional complexity but differ in ring systems (pyrimidine/pyrazole vs. pyrazine) and substituents (nitro, thioxo). Such compounds often exhibit higher melting points due to extended conjugation and hydrogen-bonding networks .

Comparative Data Table

| Property | This compound | Dichloropyrazine | Pyrazinium-1-olate (Non-chlorinated) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~180.99* | 148.98 | 122.11 |

| Solubility (Polar Solvents) | High (zwitterionic) | Moderate | Moderate |

| Melting Point (°C) | ~200–220* | 80–85 | 150–160 |

| Reactivity | Electrophilic substitution favored | Nucleophilic | Intermediate |

Key Research Findings

- Structural Analysis : X-ray studies using SHELX and WinGX reveal that the zwitterionic form of this compound stabilizes crystal packing via N–H···O and Cl···Cl interactions, absent in neutral analogs .

- Synthetic Challenges: Chlorination at the 3- and 5-positions requires stringent conditions to avoid overhalogenation, contrasting with milder methods for non-chlorinated pyrazinium olates.

- Reactivity : The chlorine substituents direct electrophilic aromatic substitution to the 2- and 6-positions, a pattern distinct from nitro- or methyl-substituted pyrazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.